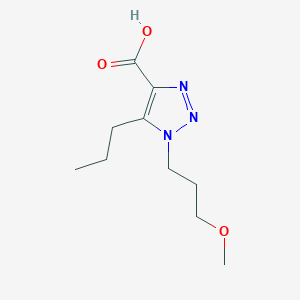

1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C10H17N3O3 |

|---|---|

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

1-(3-methoxypropyl)-5-propyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H17N3O3/c1-3-5-8-9(10(14)15)11-12-13(8)6-4-7-16-2/h3-7H2,1-2H3,(H,14,15) |

Clave InChI |

GBKHJJWHSPACIO-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=C(N=NN1CCCOC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The general approach to synthesizing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves:

- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives,

- Selective mono-substitution via Grignard reagents,

- Carboxylation using carbon dioxide,

- Followed by purification steps including methylation and crystallization.

This multi-step approach allows for selective functionalization at the 1- and 5-positions and introduction of the carboxylic acid group at the 4-position.

Detailed Stepwise Preparation (Based on Patent US20180029999A1)

This patented method provides a robust and scalable route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, adaptable to the preparation of the target compound with 3-methoxypropyl and propyl substituents.

Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at a mass-to-volume ratio of 1:2-50.

- Cool the solution to −78° C. to 0° C.

- Add isopropylmagnesium chloride (a Grignard reagent) in a molar ratio of 0.8 to 1.5 equivalents relative to the dibromo compound.

- Stir for 0.5 to 2 hours to selectively replace one bromine atom.

- Quench with hydrochloric acid (1 to 20 equivalents).

- Extract the product with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

- Cool to −5° C. to 5° C. to crystallize and isolate 1-substituted-4-bromo-1H-1,2,3-triazole.

Step 2: Carboxylation and Formation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid

- Without isolating the intermediate, add a Grignard reagent isopropylmagnesium chloride-lithium chloride composite.

- Heat the mixture to 10° C. to 50° C. and stir for 0.5 to 2 hours.

- Cool to −30° C. to 0° C. and bubble carbon dioxide gas for 5 to 30 minutes to introduce the carboxyl group at the 4-position.

- Warm to 20° C. to 25° C., adjust pH to 1–5 with hydrochloric acid.

- Extract with organic solvent, dry, and concentrate to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Selective Methylation and Purification

- Dissolve the mixture in a solvent blend of THF/MeTHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios between 1-99% and 99-1%.

- Add an inorganic or organic base and methyl iodide.

- React at 0° C. to 80° C. for 5 to 48 hours.

- This step selectively methylates the 5-carboxylic acid brominated isomer, converting it to the methyl ester, while leaving the 4-carboxylic acid isomer unchanged.

- Separate the layers, dry the organic phase, concentrate to isolate the methyl ester.

- Acidify the aqueous layer to pH 1–5, extract with organic solvent, dry, concentrate, and crystallize at −5° C. to 5° C. to obtain pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature Range | Time | Purpose |

|---|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/MeTHF, isopropylmagnesium chloride, HCl | −78° C. to 0° C. (initial), then room temp | 0.5–2 h stirring; quench with acid | Selective monobromide formation |

| 2 | Isopropylmagnesium chloride-lithium chloride composite, CO₂ gas | 10° C. to 50° C. (stirring), then −30° C. to 0° C. (CO₂ bubbling) | 0.5–2 h stirring; 5–30 min CO₂ | Carboxylation at 4-position |

| 3 | THF/MeTHF + DMF/DMAc, base, methyl iodide | 0° C. to 80° C. | 5–48 h | Selective methylation and separation |

Alternative One-Step Synthesis from Azides and β-Ketoesters (Based on US6642390B2)

An alternative synthetic route involves a one-step cycloaddition reaction between an organic azide and a β-ketoester in the presence of base, yielding 1,2,3-triazole-4-carboxylic acids directly.

- Combine the azide (which can be functionalized with the 3-methoxypropyl group) and a β-ketoester (bearing the propyl substituent) in aqueous ethanol with potassium carbonate as base.

- Heat the mixture at 80° C. for 16 hours until homogeneous.

- Cool, extract with ethyl acetate, discard organic phase.

- Acidify aqueous phase with hydrochloric acid to precipitate the triazole carboxylic acid.

- Filter, wash, and dry to obtain the product.

This method is advantageous for its simplicity and scalability but may require optimization for regioselectivity and substituent compatibility.

Research Findings and Analysis

Selectivity and Purification

- The Grignard-mediated selective debromination and carboxylation steps allow for regioselective functionalization at the 4-position of the triazole ring.

- The methylation step exploits differential reactivity of the 4- and 5-substituted isomers to enable separation.

- Crystallization at low temperatures ensures high purity of the final acid.

Yield and Scalability

- Reported yields for the multi-step method range broadly but are generally high (30–95%), with scalability demonstrated up to 100 g scale in related triazole syntheses.

- The one-step azide/β-ketoester method also reports yields in this range but with simpler operation.

Solvent and Reagent Considerations

- Use of THF or MeTHF provides good solubility and reaction control at low temperatures.

- Methyl iodide is critical for selective methylation but requires careful handling due to toxicity.

- Bases used include inorganic (potassium carbonate) and organic bases, selected for reaction compatibility.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step Grignard/Carboxylation/Methylation | 1-substituted-4,5-dibromo-triazole, isopropylmagnesium chloride, CO₂, methyl iodide | Stepwise substitution, carboxylation, methylation | High regioselectivity, purity, scalable | Multi-step, requires low temp control, toxic reagents |

| One-step Azide + β-Ketoester | Organic azide (3-methoxypropyl azide), β-ketoester (propyl substituted), K₂CO₃ base | Cycloaddition and ring formation | Simple, one-pot, scalable | Regioselectivity challenges, possible side products |

Análisis De Reacciones Químicas

1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxypropyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol.

Substitution: The triazole ring can undergo nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide, room temperature.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.

Biology: Triazole derivatives are known for their antimicrobial and antifungal properties. This compound can be explored for its potential as a bioactive agent against various pathogens.

Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals. Triazole-based drugs are used in the treatment of infections, cancer, and other diseases.

Industry: In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazole derivatives often target enzymes or receptors, inhibiting their activity. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Molecular Targets and Pathways:

Enzymes: Lanosterol 14α-demethylase, cytochrome P450 enzymes.

Pathways: Ergosterol biosynthesis, oxidative stress response.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Findings and Implications

Substituent Effects: Aromatic vs. Alkyl Substituents: Aromatic groups (e.g., chlorophenyl, tert-butylphenyl) enhance target binding but reduce solubility. The 3-methoxypropyl group in the target compound balances solubility and moderate lipophilicity.

Biological Optimization :

- Converting the carboxylic acid to an amide (e.g., 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide ) improves cell permeability and activity, suggesting a promising route for derivative development.

Industrial Relevance: Several analogs (e.g., 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid) are discontinued, highlighting challenges in stability or efficacy .

Actividad Biológica

1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by a triazole ring that allows for various modifications, enhancing its pharmacological potential. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Research indicates that compounds with a triazole scaffold exhibit significant anti-inflammatory properties. For instance, studies have shown that similar triazole derivatives can inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines .

- Neuroprotective Effects : This compound has demonstrated potential neuroprotective effects by reducing oxidative stress and preventing neuroinflammation. It has been noted for its ability to cross the blood-brain barrier (BBB), which is crucial for treating neurodegenerative diseases .

- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activity against various pathogens. The structural flexibility of the triazole ring allows for interactions with microbial targets, making them effective in combating infections .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound and similar compounds:

Case Studies

Several case studies highlight the efficacy of triazole derivatives in various therapeutic contexts:

- Neurodegenerative Diseases : A study involving scopolamine-induced Alzheimer's disease models showed that administration of triazole derivatives significantly improved cognitive function. The compounds reduced oxidative stress markers and inflammation in the brain .

- Cancer Therapy : In vitro studies on Jurkat T-cells demonstrated that specific triazole derivatives induced apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage. These findings suggest potential applications in cancer treatment .

- Antimicrobial Applications : Triazole compounds have been tested against multiple bacterial strains, showing promising results in inhibiting growth and viability. This activity is particularly relevant in the context of increasing antibiotic resistance .

Q & A

Q. What are the established synthetic routes for 1-(3-methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of triazole-carboxylic acids typically involves cyclization or azide-alkyne Huisgen cycloaddition. For example, azidomethyl intermediates (e.g., 4-azidomethyl-1-methylpyrazole derivatives) can react with propiolic acid derivatives under Cu(I) catalysis. Key conditions include solvent choice (DMF, THF) and temperature (50–100°C), which impact regioselectivity and purity . A representative method involves:

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., methoxypropyl and propyl groups). The carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>98%) using C18 columns and acetonitrile/water gradients .

- FTIR : Strong absorption bands at ~1700 cm (carboxylic acid C=O) and 2100 cm (triazole ring) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Ethanol/water mixtures (1:1) are ideal for biological assays .

- Stability : Stable at −20°C in anhydrous conditions for >6 months. Degrades in acidic/basic conditions (pH <3 or >10), forming nitroso byproducts .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to minimize byproduct formation (e.g., regioisomers or nitroso impurities)?

- Regioselectivity : Use Cu(I) catalysts with stabilizing ligands (e.g., TBTA) to favor 1,4-disubstituted triazoles over 1,5-isomers .

- Byproduct suppression : Add antioxidants (e.g., BHT) during nitro group reductions to prevent nitroso intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes residual impurities .

Q. How do structural modifications (e.g., methoxypropyl vs. methyl groups) affect biological activity in preclinical models?

-

SAR Studies : The methoxypropyl group enhances solubility and bioavailability compared to methyl analogs. In antibacterial assays, the propyl chain at position 5 increases lipophilicity, improving membrane penetration. For example:

Substituent (Position 1) MIC (μg/mL) vs. S. aureus 3-Methoxypropyl 8.2 Methyl 32.5 Data suggest that longer alkoxy chains enhance Gram-positive activity .

Q. What analytical strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Source Analysis : Variability often arises from assay conditions (e.g., serum concentration, pH). Standardize assays using:

- Fixed serum-free media for enzyme inhibition studies.

- Positive controls (e.g., doxorubicin for cytotoxicity).

- Statistical Validation : Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .

Methodological Guidance

Q. How should researchers design stability studies for this compound under physiological conditions?

Q. What computational tools predict the compound’s binding affinity for target proteins (e.g., cyclooxygenase-2)?

- Docking Software : AutoDock Vina or Schrödinger Suite for binding mode prediction.

- Parameters : Optimize protonation states (carboxylic acid deprotonated at physiological pH) and validate with MD simulations (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.